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Compound of Interest

Compound Name: N-Methylcyclohexylamine

Cat. No.: B046574 Get Quote

For Immediate Release

N-Methylcyclohexylamine, a secondary aliphatic amine, has emerged as a crucial building

block and versatile reagent in the landscape of modern organic synthesis. Its utility spans a

wide range of applications, from the synthesis of active pharmaceutical ingredients (APIs) to

the development of specialty materials. This document provides detailed application notes and

protocols for researchers, scientists, and drug development professionals, highlighting its role

in key synthetic transformations.

Physicochemical Properties
N-Methylcyclohexylamine is a colorless to pale yellow liquid with a characteristic amine odor.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-Methylcyclohexylamine
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Property Value Reference

CAS Number 100-60-7 [1]

Molecular Formula C₇H₁₅N [1]

Molecular Weight 113.20 g/mol [1]

Boiling Point 149 °C [1]

Density 0.868 g/mL at 25 °C [1]

Solubility

Slightly soluble in water;

soluble in organic solvents like

ethanol and ether.

[1]

Applications in Organic Synthesis
N-Methylcyclohexylamine serves as a key intermediate and reagent in a variety of organic

reactions, including N-alkylation, N-acylation, and C-N cross-coupling reactions. Its nucleophilic

nature and basicity make it a valuable tool for constructing complex molecular architectures.[2]

Synthesis of N-Methylcyclohexylamine
One common method for the synthesis of N-Methylcyclohexylamine is the hydrogenation of

methylaniline over a supported nickel catalyst.[3] Another approach involves the reductive

amination of cyclohexanone with methylamine.[4]

Experimental Protocols
Protocol 1: Synthesis of N-Methylcyclohexylamine via
Hydrogenation of N-Methylaniline
This protocol describes the synthesis of N-Methylcyclohexylamine by the hydrogenation of N-

methylaniline.

Materials:

N-Methylaniline
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Platinum on carbon (Pt/C) catalyst

Sodium hydroxide (NaOH)

Hydrogen gas (H₂)

Methanol

n-Dodecane (internal standard for GC analysis)

Hexane

Ethyl acetate

Procedure:

A catalyst (e.g., platinum on carbon) is reduced under a flow of H₂ at 300°C for 0.5 hours.

After cooling, methanol (30 mmol) is injected to cover the catalyst, protecting it from air

exposure.

N-methylaniline (1 mmol), solid NaOH (1 mmol), and n-dodecane (0.25 mmol) are added to

the reaction tube.

The tube is placed in a stainless-steel autoclave, purged with N₂ gas, and then pressurized

with H₂.

The reaction mixture is heated to 130°C and stirred under 30003 Torr of H₂ pressure for 36

hours.[5]

Upon completion, the reaction mixture is cooled, and the pressure is released.

The conversion of N-methylaniline and the yield of N-Methylcyclohexylamine are

determined by GC analysis, using n-dodecane as an internal standard.[5]

The product is isolated by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent.[5]
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Expected Yield: 74%[5]

Protocol 2: N-Alkylation of N-Methylcyclohexylamine
with Benzyl Bromide
This protocol details the synthesis of N-cyclohexyl-N-methylbenzylamine.[6]

Materials:

N-Methylcyclohexylamine

Benzyl bromide

Potassium carbonate (K₂CO₃)

4-Methyl-2-pentanone

Activated carbon

Procedure:

To a solution of N-Methylcyclohexylamine (1.70 g, 0.015 mol) in 4-methyl-2-pentanone (50

mL), add potassium carbonate (2.28 g, 1.1 equivalents).

Add benzyl bromide (1.78 mL, 2.56 g, 0.015 mol) to the mixture.

Heat the reaction mixture under reflux overnight.

After cooling, filter the insoluble potassium salts.

Concentrate the filtrate to dryness.

Dissolve the resulting solid in boiling 4-methyl-2-pentanone and treat with activated carbon.

Perform a hot filtration, and the purified product will precipitate upon cooling.

Collect the product by vacuum filtration.

Quantitative Data:
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Table 2: N-Alkylation of N-Methylcyclohexylamine with Benzyl Bromide

Product
Starting
Materials

Reagents Solvent
Reaction
Condition
s

Yield
Referenc
e

N-

cyclohexyl-

N-

methylbenz

ylamine

N-

Methylcycl

ohexylamin

e, Benzyl

bromide

K₂CO₃
4-Methyl-2-

pentanone

Reflux,

overnight

Not

specified
[6]

Protocol 3: Synthesis of a Bromhexine Impurity using N-
Methylcyclohexylamine
This protocol describes the synthesis of N,N-bis(2-amino-3,5-dibromophenyl)-N-

methylcyclohexylammonium chloride, an impurity of the drug bromhexine.

Materials:

N-Methylcyclohexylamine

2,4-dibromo-6-chloromethylaniline

Ethanol

Hydrochloric acid

Procedure:

Add N-Methylcyclohexylamine (50g) to a reaction flask and cool to 10°C.

Add 2,4-dibromo-6-chloromethylaniline (100g) in batches, maintaining the temperature at or

below 50°C.

After the addition is complete, stir the reaction mixture at 45-50°C for 3 hours.

Add ethanol (300ml) and continue stirring at 45-50°C for 1 hour.
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Filter the hot solution and collect the filtrate.

To the filtrate, add more ethanol (200ml) and adjust the pH to 4 with hydrochloric acid.

Stir the mixture at room temperature for 12 hours.

Concentrate the filtrate and separate the product by column chromatography.

Solidify the product from acetonitrile and dry to obtain the final compound.

Quantitative Data:

Table 3: Synthesis of a Bromhexine Impurity

Product
Starting
Materials

Reagents/S
olvents

Reaction
Conditions

Yield Reference

N,N-bis(2-

amino-3,5-

dibromophen

yl)-N-

methylcycloh

exylammoniu

m chloride

N-

Methylcycloh

exylamine,

2,4-dibromo-

6-

chloromethyl

aniline

Ethanol, HCl,

Acetonitrile

45-50°C, 3h

then 1h; RT,

12h

14g

Applications in Drug Discovery and Development
N-Methylcyclohexylamine is a valuable building block in the synthesis of various

pharmaceutical compounds. Its incorporation into drug candidates can influence their

physicochemical properties, such as lipophilicity and basicity, which in turn can affect their

pharmacokinetic and pharmacodynamic profiles.

Role in the Synthesis of Kinase Inhibitors and
Antituberculosis Agents
While specific protocols involving N-Methylcyclohexylamine in the synthesis of MPS1 kinase

inhibitors and antituberculosis agents are not readily available in the public domain, its
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structural motif is present in various reported bioactive molecules. The general synthetic

strategies for these classes of compounds often involve the coupling of a heterocyclic core with

various amines to explore the structure-activity relationship (SAR). N-Methylcyclohexylamine
represents a readily available secondary amine that can be utilized in such synthetic

campaigns.

For example, the synthesis of many kinase inhibitors involves a Buchwald-Hartwig amination

reaction to form a key C-N bond between a heteroaryl halide and an amine.[1][2][4][7][8]

Reactants

Reaction Conditions

Aryl Halide (Ar-X) N-Aryl-N-methylcyclohexylamine (Ar-NR'R'')

N-Methylcyclohexylamine

Pd(0) Catalyst
+ Ligand

Base (e.g., NaOtBu) Salt (NaX + HB-Base)

Click to download full resolution via product page

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Similarly, the synthesis of pyrazinamide derivatives, a class of antituberculosis agents, often

involves the amidation of a pyrazinecarboxylic acid derivative with an amine.[9][10][11][12][13]
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Discovery & Preclinical

Clinical Development

Regulatory & Post-Market
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(e.g., using N-Methylcyclohexylamine)

Lead Optimization
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(In vitro & In vivo)

Phase I
(Safety)

Phase II
(Efficacy & Dosing)

Phase III
(Large-scale Efficacy)

New Drug Application
(NDA) Submission

Regulatory Review
& Approval

Post-Market
Surveillance

Click to download full resolution via product page

Caption: A simplified workflow for drug discovery and development.
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Conclusion
N-Methylcyclohexylamine is a valuable and versatile secondary amine in organic synthesis.

Its utility as a key intermediate in the preparation of pharmaceuticals and other fine chemicals

is well-established. The protocols and information provided herein serve as a resource for

chemists to facilitate its application in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [N-Methylcyclohexylamine: A Versatile Reagent in
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046574#n-methylcyclohexylamine-as-a-reagent-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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